

# 8-Chlorochroman-4-one as a building block in organic synthesis

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## Compound of Interest

Compound Name: 8-Chlorochroman-4-one

Cat. No.: B1590266

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An In-Depth Guide to **8-Chlorochroman-4-one**: A Versatile Building Block in Modern Organic Synthesis

## Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the chroman-4-one framework is recognized as a "privileged structure."<sup>[1]</sup> This bicyclic heterocycle is a core component of numerous naturally occurring flavonoids and a wide array of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.<sup>[1][2]</sup> **8-Chlorochroman-4-one** emerges as a particularly strategic building block within this class. Its value lies in the combination of the reactive chromanone core and the synthetically versatile chlorine atom on the aromatic ring.

The carbonyl group at the C4 position and the adjacent  $\alpha$ -methylene group at C3 serve as classical handles for nucleophilic additions, condensations, and functionalization, allowing for the construction of complex molecular architectures. Simultaneously, the chloro-substituent at the C8 position provides a robust and reliable site for modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and nitrogen-based functionalities.<sup>[3]</sup> This dual reactivity makes **8-chlorochroman-4-one** a powerful precursor for creating libraries of novel compounds in drug discovery and materials science. This guide provides a detailed exploration of its properties, key synthetic transformations, and detailed protocols for its application.

# Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Property	Value	Source
CAS Number	49701-11-3	<a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	182.60 g/mol	<a href="#">[4]</a>
Appearance	Crystalline Powder (typically cream or off-white)	<a href="#">[5]</a>
Classification	Heterocyclic Building Block, Ketone, Organic Chloride	<a href="#">[4]</a>

## Safety and Handling Precautions

**8-Chlorochroman-4-one** must be handled with appropriate care, following standard laboratory safety procedures.

- General Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[\[6\]](#) Wash hands thoroughly after handling.
- First Aid Measures:
  - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[\[6\]](#)
  - Skin Contact: In case of skin contact, take off all contaminated clothing immediately and wash the affected area with plenty of soap and water.[\[5\]](#)[\[6\]](#)
  - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.[\[5\]](#)

- Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]  
Store locked up.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

## Core Synthetic Applications & Protocols

The synthetic utility of **8-chlorochroman-4-one** can be best understood by examining the reactivity at its three key sites: the C4 carbonyl, the C3  $\alpha$ -position, and the C8 chloro-substituted aromatic carbon.

### Functionalization at the Carbonyl Group (C4)

The ketone at C4 is a primary site for nucleophilic attack, allowing for the introduction of new carbon-carbon bonds and the creation of chiral centers. Grignard reactions are a classic and effective method for this transformation.

This protocol describes the addition of a methyl group using methylmagnesium bromide to form 8-chloro-4-methylchroman-4-ol. This creates a tertiary alcohol, a common precursor in medicinal chemistry.

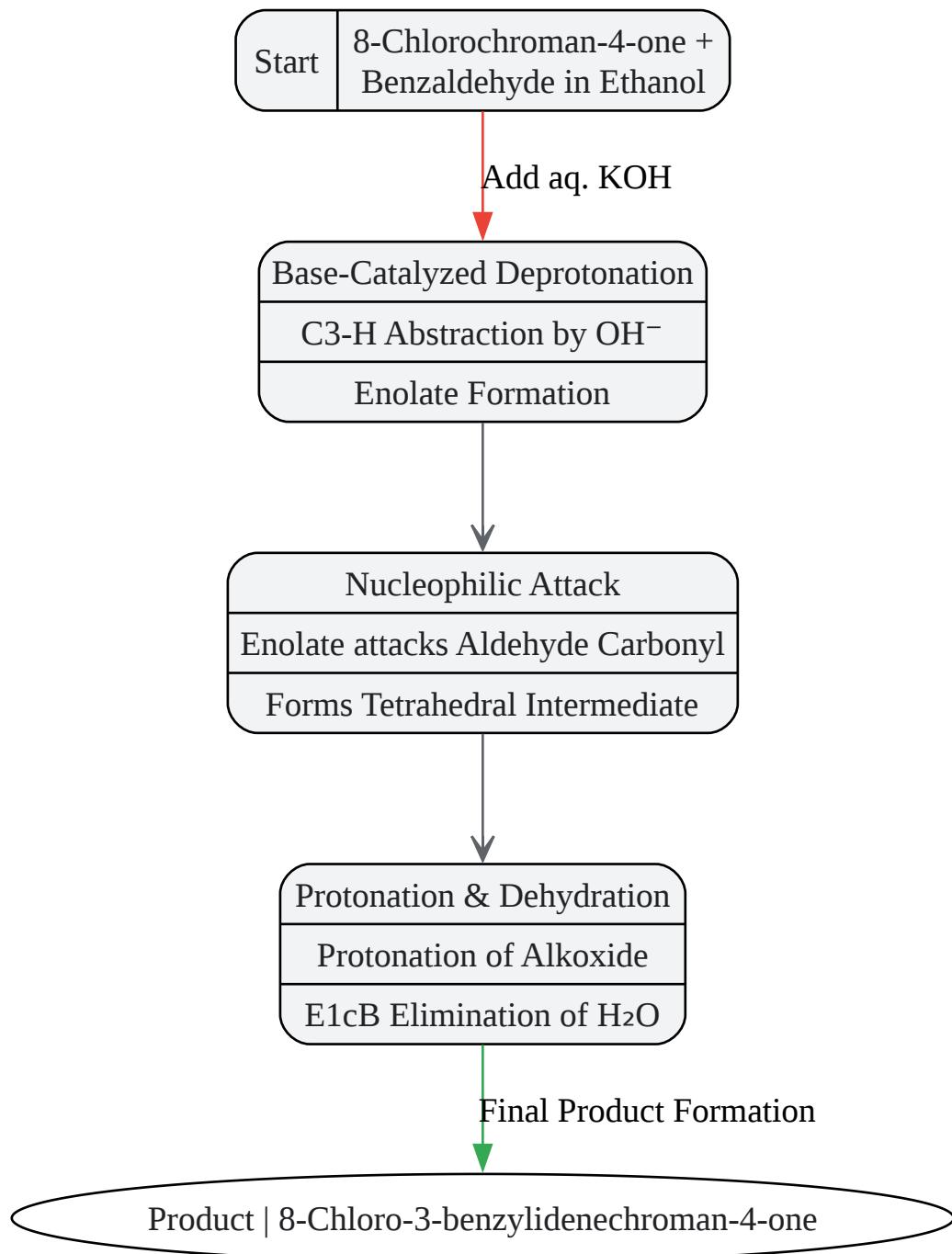
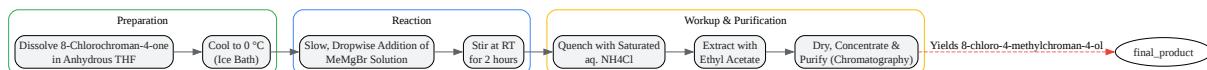
Materials:

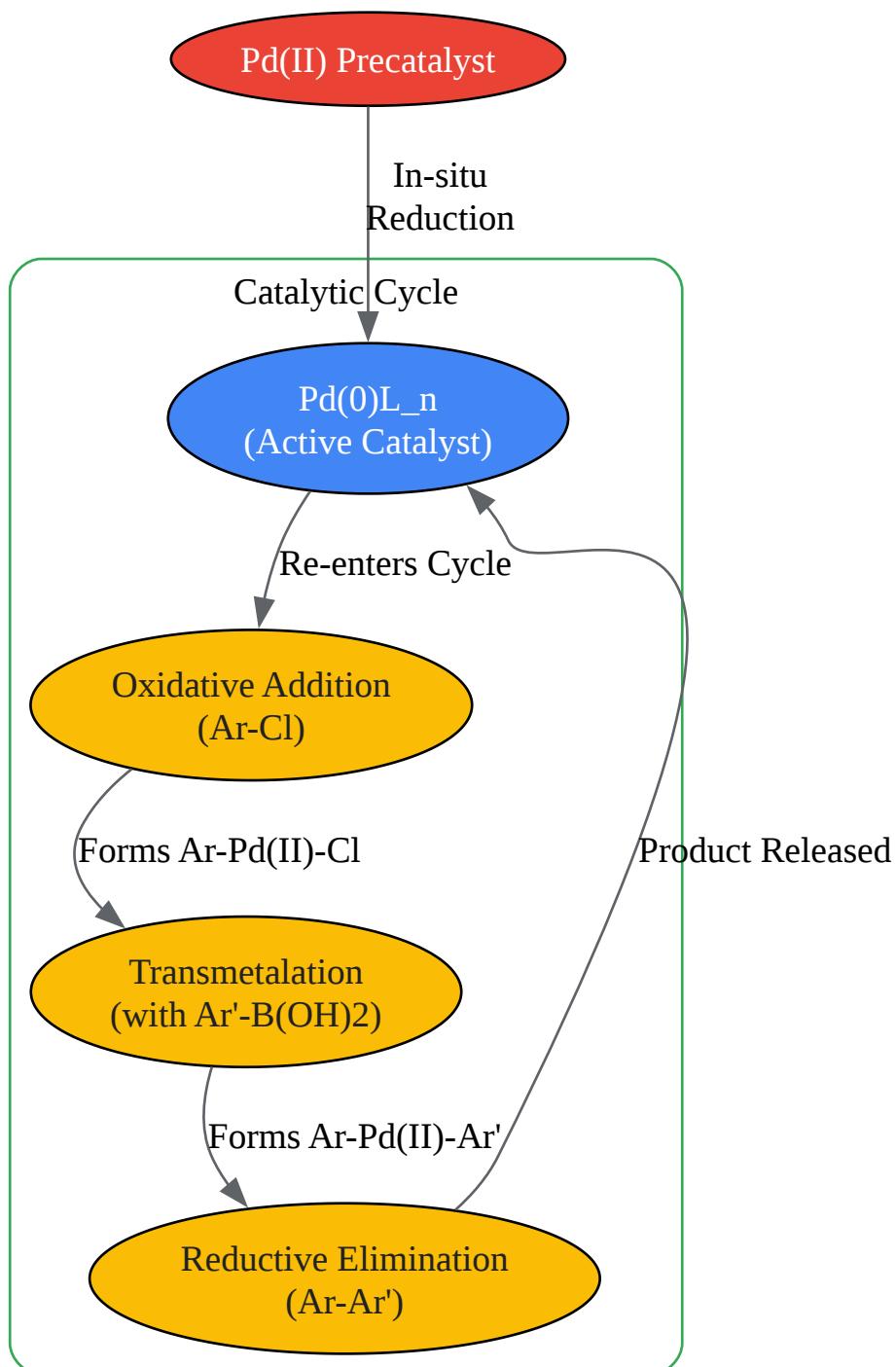
- **8-Chlorochroman-4-one**
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

- Round-bottom flask, dropping funnel, magnetic stirrer, argon or nitrogen supply

**Procedure:**

- Setup: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
- Reagent Preparation: Dissolve 1.0 g of **8-chlorochroman-4-one** in 20 mL of anhydrous THF and add it to the flask.
- Reaction: Cool the flask to 0 °C in an ice bath. Slowly add 2.0 mL of methylmagnesium bromide solution (3.0 M in diethyl ether) to the dropping funnel and add it dropwise to the stirred solution over 15 minutes.
- Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous NH<sub>4</sub>Cl solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.





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